Cdk7-IN-29
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H21N5OS |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
6-[2-[[(3S)-piperidin-3-yl]amino]thieno[3,2-d]pyrimidin-7-yl]spiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C21H21N5OS/c27-19-21(5-6-21)15-4-3-12(8-16(15)25-19)14-11-28-17-10-23-20(26-18(14)17)24-13-2-1-7-22-9-13/h3-4,8,10-11,13,22H,1-2,5-7,9H2,(H,25,27)(H,23,24,26)/t13-/m0/s1 |
InChI Key |
BUYGQBTZNAXTEE-ZDUSSCGKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cdk7-IN-29: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of cell cycle progression and transcription, making it a compelling target for therapeutic intervention in oncology. Cdk7-IN-29 has emerged as a potent inhibitor of CDK7, demonstrating significant potential in preclinical studies. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and experimental workflows.
Introduction to CDK7 Function
CDK7 is a serine/threonine kinase that plays a dual role in fundamental cellular processes:
-
Cell Cycle Control: As the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][2][3][4] This phosphorylation occurs on a conserved threonine residue within the T-loop of the substrate CDKs, a step that is essential for their kinase activity and subsequent cell cycle progression through G1/S and G2/M transitions.[1][2][4]
-
Transcriptional Regulation: CDK7 is also a component of the general transcription factor TFIIH.[3][5][6] In this context, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Pol II), primarily at serine 5 and serine 7 residues.[5][7][8] This phosphorylation is crucial for the initiation and elongation phases of transcription.[5][6] By regulating the expression of a multitude of genes, including those involved in cell growth, proliferation, and survival, CDK7 is a master regulator of the cellular transcriptome.[9]
Given its central role in these processes, which are often dysregulated in cancer, CDK7 has become an attractive target for the development of novel anti-cancer therapeutics.[3][6]
This compound: A Potent Inhibitor of CDK7
This compound is a thieno[3,2-d]pyrimidine (B1254671) derivative that has been identified as a highly potent inhibitor of CDK7.[10] Its primary mechanism of action is the direct inhibition of the kinase activity of CDK7.
Quantitative Data
The inhibitory potency of this compound has been quantified through in vitro kinase assays.
| Compound | Target | IC50 (nM) |
| This compound | CDK7 | 1.4 |
Table 1: In vitro inhibitory potency of this compound against CDK7.[10]
Mechanism of Action
By inhibiting CDK7, this compound disrupts both the cell cycle and transcriptional machinery, leading to anti-proliferative effects in cancer cells.
-
Inhibition of Cell Cycle Progression: this compound prevents the CDK7-mediated activation of cell cycle CDKs.[6] This leads to a halt in cell cycle progression, often resulting in an accumulation of cells in the G1 or G2 phases.[6] Ultimately, this can trigger programmed cell death, or apoptosis, in rapidly dividing cancer cells.[6]
-
Disruption of Transcription: Inhibition of the transcriptional function of CDK7 by this compound leads to a decrease in the expression of genes critical for cancer cell survival and proliferation.[6] Cancer cells are often highly dependent on the continuous expression of certain oncogenes, making them particularly vulnerable to transcriptional inhibitors.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways involving CDK7 and the logical flow of the mechanism of action of this compound.
Caption: The dual role of CDK7 in cell cycle control and transcriptional regulation.
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Protocols
The following are representative protocols for key experiments used to characterize CDK7 inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on CDK7 kinase activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a peptide derived from a known CDK7 substrate)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Add the CDK7 enzyme to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom white plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Caption: A representative workflow for a cell viability assay.
Conclusion
This compound is a potent and specific inhibitor of CDK7 that exerts its anti-cancer effects through the dual inhibition of cell cycle progression and transcription. Its high potency, as demonstrated by its low nanomolar IC50 value, makes it a valuable tool for further research into the therapeutic potential of CDK7 inhibition. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this compound and other molecules in its class.
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
Cdk7-IN-29: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. Cdk7-IN-29 is a novel and potent inhibitor of CDK7, demonstrating significant potential for further pre-clinical and clinical investigation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and a generalized synthesis approach for this compound. It includes a summary of its reported inhibitory activity, detailed protocols for relevant biological assays, and visualizations of the associated signaling pathway and experimental workflows.
Disclaimer: The specific synthesis protocol and detailed experimental data for this compound are derived from the publication by Hongjin Zhang and colleagues in Bioorganic Chemistry (2024). As the full text of this article is not publicly available at the time of this writing, the synthesis and experimental sections are based on generalized procedures for similar compounds and publicly accessible data.
Discovery and Rationale
This compound was identified as a potent CDK7 inhibitor through a research campaign focused on the design and synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives. This class of compounds has been explored for its potential to target various kinases involved in cancer progression. This compound, also referred to as compound 20 in the primary literature, emerged from this effort as a highly potent molecule with an IC50 value in the low nanomolar range. The rationale for targeting CDK7 stems from its essential functions in both cell cycle progression and transcriptional regulation, processes that are often dysregulated in cancer.
Mechanism of Action
This compound functions as a direct inhibitor of the kinase activity of CDK7. CDK7 is a core component of two crucial protein complexes:
-
CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex, which is responsible for the activating phosphorylation of other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, this compound can induce cell cycle arrest.
-
Transcription Factor IIH (TFIIH) Complex: CDK7 is also a subunit of the general transcription factor TFIIH. In this complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation of transcription. Inhibition of this function can lead to the downregulation of key oncogenes and pro-survival proteins, ultimately inducing apoptosis in cancer cells.
The following diagram illustrates the dual role of CDK7 and the points of inhibition by this compound.
Synthesis of this compound
The detailed synthesis of this compound is described in the 2024 Bioorganic Chemistry paper by Hongjin Zhang et al. While the specific reaction conditions and yields are not publicly available, the synthesis of the thieno[3,2-d]pyrimidine scaffold generally proceeds through a multi-step route. A generalized synthetic scheme is presented below.
Quantitative Data
This compound has been characterized as a highly potent inhibitor of CDK7. The available quantitative data is summarized in the table below.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | CDK7 | In vitro Kinase Assay | 1.4 |
Experimental Protocols
The following are detailed, generalized protocols for key experiments typically used in the characterization of CDK7 inhibitors like this compound.
In Vitro CDK7 Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by CDK7. The amount of ADP produced is quantified using a luminescence-based detection method.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 peptide substrate (e.g., derived from RNA Polymerase II CTD)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the CDK7 enzyme complex and the peptide substrate in kinase assay buffer to their final working concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the diluted CDK7 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mixture of the peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (CCK-8)
This assay determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the log of the inhibitor concentration.
Conclusion
This compound is a promising, highly potent inhibitor of CDK7 with potential for development as an anticancer therapeutic. Its mechanism of action, targeting both transcriptional and cell cycle pathways, makes it a compelling candidate for further investigation. The generalized protocols provided in this guide offer a starting point for researchers to evaluate this compound and similar molecules in their own laboratories. Further research is warranted to fully elucidate its biological activity and therapeutic potential.
Cdk7-IN-29: A Technical Guide to a Potent Inhibitor of Transcriptional Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a key regulator of the eukaryotic cell cycle and transcription, making it a compelling target for therapeutic intervention, particularly in oncology. Cdk7-IN-29 has emerged as a potent and selective inhibitor of CDK7, demonstrating significant potential in preclinical studies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its impact on critical signaling pathways.
Introduction to CDK7 and Transcriptional Control
CDK7 is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As the catalytic subunit of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1] Simultaneously, CDK7 is a core component of the general transcription factor TFIIH. In this capacity, it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII), a critical step for the initiation and elongation phases of transcription.[2][3] Dysregulation of CDK7 activity is a hallmark of many cancers, leading to uncontrolled proliferation and dependence on transcriptional programs that drive tumor growth.[4]
This compound: A Potent Thieno[3,2-d]pyrimidine Derivative
This compound is a thieno[3,2-d]pyrimidine-based inhibitor of CDK7. It has demonstrated high potency in biochemical assays and possesses favorable pharmacokinetic properties, including oral activity.[5]
Quantitative Data
While comprehensive quantitative data for this compound is still emerging, the available information highlights its potent inhibitory activity.
| Parameter | Value | Assay Type | Notes |
| IC50 | 1.4 nM | Biochemical Assay | Potent inhibition of CDK7 kinase activity.[5] |
Note: IC50 values in various cancer cell lines and a comprehensive kinase selectivity profile for this compound are not yet publicly available. The following tables provide illustrative data from other well-characterized CDK7 inhibitors to offer a comparative context.
Table 2: Illustrative Cellular Activity of CDK7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) |
| THZ1 | T-cell Acute Lymphoblastic Leukemia | Jurkat | 15.2 |
| THZ1 | Triple-Negative Breast Cancer | MDA-MB-231 | 53.4 |
| YKL-5-124 | Multiple Myeloma | H929 | ~100 |
| BS-181 | Osteosarcoma | KHOS | 1750 |
| BS-181 | Osteosarcoma | U2OS | 2320 |
Table 3: Illustrative Kinase Selectivity Profile of a CDK7 Inhibitor (SY-351)
| Kinase | % Inhibition @ 0.2 µM |
| CDK7 | >90% |
| CDK12 | <50% |
| CDK13 | <50% |
| CDK9 | <10% |
| CDK2 | <10% |
| Data for SY-351 is presented to exemplify the selectivity profile of a potent CDK7 inhibitor.[6] |
Table 4: Illustrative In Vivo Pharmacokinetic Parameters of a Tricyclic Covalent CDK7 Inhibitor
| Species | Route | tmax (h) | Cmax (µM) | Bioavailability (%) |
| Mouse | Oral | 1.67 | 0.11 | 25 |
| Rat | Oral | 1.00 | 0.11 | 29 |
| Dog | Oral | 1.67 | 0.33 | 27 |
| This data is for a structurally similar CDK7 inhibitor and serves as a proxy for the potential in vivo behavior of this compound.[7] |
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of CDK7. This inhibition disrupts two major cellular processes:
-
Transcriptional Control: By blocking CDK7-mediated phosphorylation of the RNAPII CTD at Serine 5 (Ser5) and Serine 7 (Ser7), this compound prevents the initiation of transcription. This leads to a global downregulation of gene expression, with a particularly profound effect on genes regulated by super-enhancers, which are often critical for cancer cell identity and survival.[4] Inhibition of CDK7 also indirectly affects transcription elongation by preventing the activation of CDK9, the kinase responsible for phosphorylating Serine 2 of the RNAPII CTD.[8]
-
Cell Cycle Progression: this compound-mediated inhibition of the CAK complex prevents the activation of cell cycle-dependent kinases (CDK1, CDK2, CDK4/6). This leads to cell cycle arrest, most commonly reported at the G2/M or G0/G1 phase, and can ultimately induce apoptosis in cancer cells.[2][9]
Signaling Pathways and Experimental Workflows
The dual inhibition of transcription and cell cycle by this compound can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: Dual inhibitory action of this compound on transcription and cell cycle.
References
- 1. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic inactivation of Cdk7 leads to cell cycle arrest and induces premature aging due to adult stem cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-29: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that orchestrates two fundamental cellular processes: transcription and cell cycle progression. Its dual function makes it a compelling therapeutic target in oncology. Cdk7-IN-29 has emerged as a potent and selective inhibitor of CDK7, demonstrating significant potential for anticancer therapy. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, offering insights into its mechanism of action. This document details the effects of CDK7 inhibition on key cellular processes, presents quantitative data from relevant studies, and provides detailed experimental protocols for assessing the activity of this compound.
Introduction to Cdk7 and its Inhibition by this compound
CDK7 is a serine/threonine kinase that plays a dual role in cellular regulation. As the catalytic subunit of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][2][3] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation.[4][5]
This compound is a novel thieno[3,2-d]pyrimidine (B1254671) derivative identified as a highly potent inhibitor of CDK7.[6][7][8] Preclinical studies have highlighted its significant anti-proliferative effects in cancer cells, attributed to its ability to concurrently disrupt cell cycle progression and transcriptional programs that are often hijacked in oncogenesis.[7][9][10]
Downstream Signaling Pathways Modulated by this compound
The inhibition of CDK7 by this compound triggers a cascade of downstream effects, primarily impacting cell cycle control and gene transcription.
Impact on Cell Cycle Progression
By inhibiting the CAK activity of CDK7, this compound prevents the activating phosphorylation of key cell cycle CDKs. This leads to cell cycle arrest, predominantly at the G1/S and G2/M transitions.[11]
-
Inhibition of G1/S Transition: this compound blocks the phosphorylation and activation of CDK4, CDK6, and CDK2. Inactivated CDK4/6 fail to phosphorylate the retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state. This prevents the release of E2F transcription factors, which are necessary for the expression of genes required for S-phase entry. The subsequent lack of CDK2 activation further reinforces the G1 arrest.
-
Blockade of G2/M Transition: Inhibition of CDK7 also prevents the activation of CDK1 (also known as CDC2), the master regulator of mitosis. This leads to an accumulation of cells in the G2 phase and prevents their entry into mitosis.
Impact on Transcription
As a core component of TFIIH, CDK7 phosphorylates the serine residues (Ser5 and Ser7) of the RNA Pol II CTD. This phosphorylation is crucial for the release of Pol II from the promoter and the initiation of productive transcription. This compound, by inhibiting this kinase activity, leads to a global reduction in transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers.[4][5]
Induction of Apoptosis
The combined effects of cell cycle arrest and transcriptional repression by this compound ultimately lead to the induction of apoptosis in cancer cells. The downregulation of key survival genes and the activation of pro-apoptotic pathways contribute to programmed cell death.[9]
Quantitative Data
While extensive quantitative data specifically for this compound's effects on downstream signaling is emerging, the initial publication and data from other potent CDK7 inhibitors provide valuable insights.
Table 1: Inhibitory Activity of this compound and Other CDK7 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |
| This compound | CDK7 | 1.4 | MDA-MB-453 | Potent inhibition of CDK7 kinase activity. | [6] |
| THZ1 | CDK7 | 3.2 | Jurkat | Inhibition of RNA Pol II CTD phosphorylation and cell proliferation. | |
| YKL-5-124 | CDK7 | 9.7 | HAP1 | Inhibition of CDK1/2 T-loop phosphorylation and G1/S arrest. | |
| SY-5609 | CDK7 | Potent | Ovarian Cancer | Inhibition of CDK7 in cells and strong anti-tumor efficacy in vivo. |
Table 2: Effects of CDK7 Inhibition on Cell Cycle and Apoptosis (Illustrative Data from other CDK7 inhibitors)
| CDK7 Inhibitor | Cell Line | Effect on Cell Cycle | Induction of Apoptosis (Fold Change vs. Control) | Reference |
| THZ1 | MDA-MB-231 | G2/M arrest | Significant increase in Annexin V positive cells | |
| YKL-5-124 | MM.1S | G1 arrest | Increased cleaved PARP | |
| BS-181 | U2OS | Dose-dependent decrease in viability (IC50 ~2.32 µM) | Increased apoptosis |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the downstream effects of this compound. These protocols are based on established methods used for other CDK7 inhibitors and can be adapted for this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on CDK7 kinase activity.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate (e.g., GST-tagged CDK2 or a peptide substrate)
-
This compound
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Set up the kinase reaction by combining the recombinant CDK7 complex, substrate, and this compound at various concentrations in the kinase reaction buffer.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of ³²P into the substrate using a phosphorimager.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of downstream targets in cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-453)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-phospho-RNA Pol II CTD (Ser5), anti-cleaved PARP)
-
Secondary antibodies (HRP-conjugated)
-
ECL detection reagents
-
Western blotting equipment
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified time (e.g., 48 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a potent inhibitor of CDK7 that effectively disrupts the downstream signaling pathways controlling cell cycle progression and transcription. Its ability to induce cell cycle arrest and apoptosis in cancer cells underscores its therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the detailed molecular mechanisms of this compound and to evaluate its efficacy in various preclinical models. Further studies are warranted to fully elucidate the quantitative effects of this compound on its diverse downstream targets and to optimize its clinical development.
References
- 1. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. ABL-N-induced apoptosis in human breast cancer cells is partially mediated by c-Jun NH2-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Cdk7-IN-29: A Comprehensive Technical Guide to IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the determination of the half-maximal inhibitory concentration (IC50) for Cdk7-IN-29, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document outlines the core methodologies, data interpretation, and the critical role of CDK7 in cellular signaling pathways.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a key enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][3] Furthermore, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation of transcription.[3] Given its central role in these fundamental cellular processes, CDK7 has emerged as a significant target for cancer therapy.[1] this compound is a potent inhibitor of CDK7.
Quantitative Data Summary
The inhibitory activity of this compound against its target, CDK7, is quantified by its IC50 value. This value represents the concentration of the inhibitor required to reduce the enzymatic activity of CDK7 by 50% in vitro.
| Compound | Target | IC50 Value |
| This compound | CDK7 | 1.4 nM |
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
The following protocol describes a common method for determining the IC50 value of a kinase inhibitor like this compound. This protocol is based on a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 enzyme complex
-
Kinase substrate (e.g., a synthetic peptide)
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer. It is recommended to perform a wide range of concentrations to generate a complete dose-response curve (e.g., 0.01 nM to 10 µM). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Enzyme and Substrate Preparation:
-
Dilute the CDK7/Cyclin H/MAT1 enzyme to the desired working concentration in kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.
-
Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer. The ATP concentration should be close to the Km value for CDK7 to accurately determine the potency of ATP-competitive inhibitors.
-
-
Assay Plate Setup:
-
Add a small volume of each inhibitor concentration to the wells of the assay plate. Include control wells with DMSO only (no inhibitor) for 100% activity and wells with no enzyme for background control.
-
-
Kinase Reaction:
-
Add the diluted CDK7 enzyme to each well.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Assay system, following the manufacturer's instructions. This typically involves two steps: first, adding an ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence intensity in each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% kinase activity and a control with a high concentration of a potent inhibitor as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in cell cycle and transcription.
Experimental Workflow for IC50 Determination
Caption: Workflow for in vitro kinase assay IC50 determination.
References
Methodological & Application
Cdk7-IN-29: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of cell cycle progression and transcription, making it a compelling therapeutic target in oncology. CDK7 acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcription initiation. Dysregulation of CDK7 activity is frequently observed in various cancers, leading to uncontrolled cell proliferation. Cdk7-IN-29 is a potent inhibitor of CDK7, and these application notes provide detailed protocols for evaluating its efficacy in cell culture models.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK7. This inhibition disrupts two fundamental cellular processes:
-
Cell Cycle Arrest: By preventing the activation of cell cycle-dependent kinases, this compound can induce cell cycle arrest, primarily at the G1/S transition.
-
Transcriptional Repression: Inhibition of CDK7 leads to a reduction in the phosphorylation of RNA Polymerase II, which in turn suppresses the transcription of key genes, including those that are crucial for cancer cell survival and proliferation.
The dual mechanism of action often leads to the induction of apoptosis (programmed cell death) in cancer cells.
Data Presentation: In Vitro Inhibitory Activity
While specific IC50 values for this compound across a broad range of cell lines are not widely published, the inhibitory concentrations of the well-characterized and structurally related CDK7 inhibitor, THZ1, provide a valuable reference.
| Cell Line | Cancer Type | IC50 (nM) of THZ1 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Potent Inhibition |
| Loucy | T-cell Acute Lymphoblastic Leukemia | Potent Inhibition |
| D458 | Medulloblastoma (MYC-amplified) | 10 |
| D425 | Medulloblastoma (MYC-amplified) | 10 |
| UW228 | Medulloblastoma (SHH-type) | 150 |
| ONS76 | Medulloblastoma (SHH-type) | 270 |
| SKBR3 | Breast Cancer (ER-/HER2+) | ~25-fold more sensitive than JIMT-1 |
| JIMT-1 | Breast Cancer (ER-/HER2+) | Less sensitive |
| MCF-7 | Breast Cancer | 80-300 (at 2 days) |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 26.08[1] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 423.7[1] |
| MEC1 | Chronic Lymphocytic Leukemia | 45[1] |
| MEC2 | Chronic Lymphocytic Leukemia | 30[1] |
Note: IC50 values can vary depending on the experimental conditions, such as cell seeding density and incubation time.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using a Tetrazolium Salt-Based Assay (e.g., CCK-8 or MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
This compound
-
Cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Water-soluble tetrazolium salt (WST) reagent (e.g., CCK-8) or MTT reagent
-
DMSO (for dissolving this compound)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to include a wide range of concentrations to capture the full dose-response curve.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
-
Incubation:
-
Incubate the plate for a desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of choice
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
The cell populations will be distinguished as follows:
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 3: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
This compound
-
Cancer cell line of choice
-
Complete cell culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to the vehicle control to determine the fold-increase in caspase-3/7 activity.
-
Visualizations
Caption: this compound inhibits CDK7, blocking cell cycle progression and transcription.
Caption: Workflow for assessing the effects of this compound on cancer cells.
References
Application Notes and Protocols for In Vivo Studies with CDK7 Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies with CDK7 inhibitors, using Cdk7-IN-29 as a representative compound. The protocols and data presented are based on established studies with other selective CDK7 inhibitors and serve as a framework for investigating the in vivo efficacy of novel compounds like this compound.
Introduction: The Role of CDK7 in Oncology
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2] It is a component of the CDK-activating kinase (CAK) complex, which is responsible for activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, that drive cell cycle progression.[2][3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[1][2][3] Due to its central role in these fundamental cellular processes, and its overexpression in various cancers, CDK7 has emerged as a promising therapeutic target in oncology.[4][5]
Inhibitors of CDK7 have shown potential in preclinical studies to induce cell cycle arrest, apoptosis, and suppress the transcription of key oncogenes, particularly those regulated by super-enhancers.[3][6] This makes them an attractive class of drugs for treating a range of malignancies.
This compound: A Novel CDK7 Inhibitor
This compound is a potent inhibitor of CDK7 with an IC50 of 1.4 nM.[7] It has demonstrated oral activity and favorable pharmacokinetic properties, making it a candidate for in vivo studies.[7] While specific in vivo study data for this compound is not yet widely published, the following sections provide a generalized study design and dosage considerations based on preclinical studies of other well-characterized CDK7 inhibitors.
In Vivo Study Design: A Generalized Protocol
This protocol outlines a typical in vivo efficacy study using a xenograft mouse model.
3.1. Animal Model
-
Species: Athymic nude mice (nu/nu) or other immunocompromised strains (e.g., NOD/SCID).
-
Age/Weight: 6-8 weeks old, 18-22 grams.
-
Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
3.2. Cell Line and Tumor Implantation
-
Cell Line: A cancer cell line with known sensitivity to CDK7 inhibition (e.g., Kasumi-1 for acute myeloid leukemia).
-
Implantation: Subcutaneously inject 5-10 x 10^6 cells in a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
3.3. Experimental Groups
-
Group 1: Vehicle Control: Mice receive the vehicle solution used to formulate the CDK7 inhibitor.
-
Group 2: this compound (Low Dose): e.g., 10 mg/kg.
-
Group 3: this compound (High Dose): e.g., 30 mg/kg.
-
Group 4: Positive Control (Optional): A standard-of-care therapeutic for the chosen cancer model.
3.4. Drug Formulation and Administration
-
Formulation: The formulation will depend on the physicochemical properties of this compound. A common vehicle is a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
Route of Administration: Oral gavage is a common route for orally bioavailable compounds.
-
Dosing Schedule: Once daily (QD) administration is a typical starting point based on the pharmacokinetics of other CDK7 inhibitors.[8]
3.5. Monitoring and Endpoints
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Daily monitoring for any signs of distress or adverse effects.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3), or if significant toxicity is observed.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected to assess target engagement (e.g., by measuring the phosphorylation of CDK7 substrates).
Quantitative Data from Preclinical Studies with CDK7 Inhibitors
The following tables summarize in vivo data from studies with other selective CDK7 inhibitors. This information can be used to guide dose selection for this compound.
Table 1: In Vivo Efficacy of a Covalent CDK7 Inhibitor in an AML Xenograft Model
| Parameter | Value | Reference |
| Compound | Butynamide analogue [I] | [8] |
| Animal Model | Kasumi-1 xenograft | [8] |
| Dosage | 10 mg/kg | [8] |
| Administration Route | Oral | [8] |
| Dosing Schedule | Once Daily | [8] |
| Outcome | Significant tumor growth inhibition | [8] |
Table 2: Pharmacokinetic Parameters of a Covalent CDK7 Inhibitor
| Species | Route | Cmax (µM) | Tmax (h) | Oral Bioavailability (%) | Reference |
| Mouse | Oral | 0.11 | 1.67 | 25 | [8] |
| Rat | Oral | 0.11 | 1.00 | 29 | [8] |
| Dog | Oral | 0.33 | 1.67 | 27 | [8] |
Signaling Pathway and Experimental Workflow Diagrams
5.1. CDK7 Signaling Pathway
The following diagram illustrates the central role of CDK7 in regulating both the cell cycle and transcription.
Caption: CDK7's dual role in cell cycle and transcription.
5.2. In Vivo Xenograft Study Workflow
The diagram below outlines the key steps in a typical in vivo xenograft study to evaluate the efficacy of a CDK7 inhibitor.
Caption: Workflow for an in vivo xenograft study.
Conclusion and Future Directions
The provided application notes and protocols offer a solid foundation for designing and executing in vivo studies with the CDK7 inhibitor this compound. Based on the available data for other selective CDK7 inhibitors, a starting oral dose of 10 mg/kg administered once daily in a relevant xenograft model is a reasonable approach. It is crucial to conduct preliminary pharmacokinetic and tolerability studies to refine the dose and schedule for this compound specifically. Further investigations should also explore combination therapies, as CDK7 inhibitors may synergize with other anticancer agents. The continued development of potent and selective CDK7 inhibitors like this compound holds significant promise for advancing cancer therapy.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]
Application Notes and Protocols for Cdk7-IN-29 Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of cell cycle progression and transcription, making it a compelling target in oncology. Cdk7-IN-29 is a potent and selective covalent inhibitor of CDK7. These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular kinase assays to characterize its inhibitory activity and elucidate its effects on downstream signaling pathways.
As a covalent inhibitor, this compound's mechanism of action involves the formation of a stable bond with its target enzyme. This necessitates specific considerations in assay design, such as pre-incubation steps to allow for the covalent modification to occur. The following protocols are designed to guide researchers in accurately determining the potency and cellular effects of this inhibitor.
Data Presentation
The inhibitory activity of this compound and similar selective CDK7 inhibitors is summarized below. It is important to note that the selectivity profile for this compound across a comprehensive kinase panel is not publicly available. The data for the structurally related and highly selective covalent CDK7 inhibitor, YKL-5-124, is included to provide a strong indication of the expected selectivity.
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| This compound | CDK7 | 1.4 | Potent inhibitor of CDK7. |
| YKL-5-124 | CDK7 | 53.5 | Highly selective covalent inhibitor. |
| CDK7/Mat1/CycH | 9.7 | ||
| CDK2 | >5000 | >100-fold selective over CDK2.[1] | |
| CDK9 | >5000 | >100-fold selective over CDK9.[1] | |
| CDK12 | Inactive | No inhibition observed.[1] | |
| CDK13 | Inactive | No inhibition observed.[1] | |
| THZ1 | CDK7 | - | A well-characterized, but less selective, covalent CDK7 inhibitor.[2] |
| CDK12/13 | - | Also inhibits CDK12 and CDK13.[3][4] | |
| BS-181 | CDK7 | 21 | A selective, non-covalent CDK7 inhibitor.[5] |
| CDK2 | 880 | ~40-fold selective over CDK2.[5] |
Signaling Pathway Diagram
Caption: CDK7 signaling pathway and points of inhibition by this compound.
Experimental Protocols
Biochemical Kinase Assay: Determining IC50 and Covalent Inhibition Kinetics
This protocol is designed to measure the in vitro potency of this compound against the CDK7/Cyclin H/MAT1 complex. Due to the covalent nature of the inhibitor, a pre-incubation step is critical.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96- or 384-well plates
Experimental Workflow Diagram:
Caption: Experimental workflow for a CDK7 biochemical kinase assay with this compound.
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in kinase assay buffer. A typical concentration range would be from 1 µM down to low picomolar concentrations. Also, prepare a vehicle control (DMSO).
-
Enzyme and Inhibitor Pre-incubation:
-
Add 5 µL of the diluted this compound or vehicle to the wells of a white 96-well plate.
-
Add 5 µL of diluted CDK7/Cyclin H/MAT1 enzyme to each well.
-
Incubate for a predetermined time (e.g., 30-120 minutes) at room temperature to allow for covalent bond formation. The optimal pre-incubation time should be determined empirically by testing different incubation periods.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X ATP/substrate solution in kinase assay buffer. The ATP concentration should be at or near the Km for CDK7 to accurately determine the potency of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to each well.
-
-
Reaction Incubation: Incubate the plate at 30°C for a fixed time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercially available kit such as ADP-Glo™, following the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Determination of k_inact and K_I: To characterize the kinetics of covalent inhibition, perform the assay at multiple pre-incubation times and inhibitor concentrations. The observed rate constant (k_obs) can be determined at each inhibitor concentration, and a plot of k_obs versus inhibitor concentration will allow for the calculation of the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).
-
Cellular Kinase Assay: Assessing On-Target Engagement
This protocol uses Western blotting to measure the inhibition of CDK7's downstream signaling targets in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, HAP1)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-CDK1 (Thr161)
-
Total CDK1
-
Phospho-CDK2 (Thr160)
-
Total CDK2
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Phospho-RNA Polymerase II CTD (Ser7)
-
Total RNA Polymerase II
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 10 nM to 1 µM) or DMSO for a specified period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
-
A dose-dependent decrease in the phosphorylation of CDK1 (T161), CDK2 (T160), and RNA Polymerase II CTD (Ser5/7) with this compound treatment indicates on-target engagement.[3][6]
-
Conclusion
The provided protocols offer a robust framework for the characterization of the covalent CDK7 inhibitor, this compound. The biochemical assays are essential for determining its potency and inhibitory kinetics, with careful consideration of the pre-incubation step to account for its covalent mechanism. The cellular assays provide critical validation of on-target activity by measuring the modulation of downstream signaling events. Together, these methods will enable researchers to effectively utilize this compound as a tool to investigate the biological roles of CDK7 and to advance the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-29 in Cancer Cell Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2][3][4][5][6] It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[3][7] Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[5][6] Due to its central role in these fundamental cellular processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[1][2][3]
Cdk7-IN-29 is a potent inhibitor of CDK7 with a reported IC50 value of 1.4 nM.[8] This and other selective CDK7 inhibitors have been shown to induce apoptosis in various cancer cell lines, making them valuable tools for cancer research and potential candidates for drug development.[1][7][9] These application notes provide an overview of the mechanism of action of CDK7 inhibitors in inducing apoptosis and detailed protocols for evaluating the effects of this compound on cancer cells.
Mechanism of Action: How this compound Induces Apoptosis
The induction of apoptosis by this compound and other CDK7 inhibitors is a multi-faceted process stemming from its dual inhibitory effects on the cell cycle and transcription.
-
Cell Cycle Arrest: By inhibiting CDK7, this compound prevents the activation of downstream cell cycle CDKs.[3][7] This leads to a halt in cell cycle progression, often at the G1/S or G2/M phases, which can subsequently trigger apoptosis.[9]
-
Transcriptional Repression: Inhibition of CDK7-mediated phosphorylation of RNA polymerase II leads to a widespread downregulation of gene transcription.[10] This is particularly detrimental for cancer cells that are often in a state of "transcriptional addiction," relying on high levels of transcription of oncogenes and anti-apoptotic proteins for their survival. Key anti-apoptotic proteins that are downregulated upon CDK7 inhibition include Mcl-1 and Bcl-2.[8] The reduction of these survival proteins shifts the cellular balance towards apoptosis.
-
p53 Activation: In some cellular contexts, CDK7 inhibition can lead to the activation of the tumor suppressor protein p53, a potent inducer of apoptosis.[11]
The culmination of these effects—cell cycle arrest, transcriptional suppression of survival genes, and potential activation of pro-apoptotic pathways—leads to the programmed cell death of cancer cells.
Data Presentation: Efficacy of CDK7 Inhibitors in Cancer Cell Lines
The following tables summarize the in vitro efficacy of various CDK7 inhibitors across a range of cancer cell lines. While specific apoptosis data for this compound is not extensively available in the public domain, the data for other potent CDK7 inhibitors such as THZ1 and SY-1365 are presented as representative examples of the expected activity.
Table 1: IC50 Values of CDK7 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | - | - | 1.4 | [8] |
| THZ1 | Multiple Myeloma Cells | Multiple Myeloma | Varies | [8] |
| SY-1365 | 386 human cell lines | 26 cancer types | Varies | [1] |
Table 2: Apoptosis Induction by CDK7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Concentration | Time (h) | % Apoptotic Cells | Reference |
| Compound 297 | A549 | Lung Cancer | - | - | High | [9] |
| Compound 297 | HeLa | Cervical Cancer | - | - | Moderate | [9] |
| Compound 297 | HCT116 | Colon Cancer | - | - | Moderate | [9] |
| YKL-5-124 | HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | - | - | Significant | [7] |
| Samuraciclib | HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | - | - | Significant | [7] |
| THZ1 | Multiple Myeloma Cells | Multiple Myeloma | - | - | Potent Induction | [8] |
Note: The term "Compound 297" is used as described in the cited literature and may be a distinct molecule from this compound.
Mandatory Visualizations
Signaling Pathway
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow
Caption: Workflow for assessing this compound induced apoptosis.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the dose-response of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptotic cells using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[16]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[18]
-
-
Data Interpretation:
Western Blotting for Apoptosis Markers
This protocol is for the detection of key apoptosis-related proteins, such as cleaved PARP and cleaved caspase-3.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
Conclusion
This compound represents a potent tool for investigating the role of CDK7 in cancer cell biology. The protocols outlined in these application notes provide a comprehensive framework for researchers to study the induction of apoptosis by this compound and other CDK7 inhibitors. By employing these methods, scientists can further elucidate the therapeutic potential of targeting CDK7 in various cancers.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. d-nb.info [d-nb.info]
- 4. genecards.org [genecards.org]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 13. apexbt.com [apexbt.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk7-IN-29 in Combination with Other Cancer Therapies
A Forward-Looking Perspective Based on Established CDK7 Inhibitor Combination Strategies
Note to the Reader: As of the latest available information, Cdk7-IN-29 is a novel, potent, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with a reported IC50 of 1.4 nM. Its initial preclinical evaluation, published in July 2024, demonstrated significant single-agent efficacy in triple-negative breast cancer (TNBC) models. However, to date, there is no publicly available data on the use of this compound in combination with other cancer therapies.
The following application notes and protocols are therefore based on the extensive preclinical and clinical research conducted with other well-characterized CDK7 inhibitors, such as THZ1 and SY-5609. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive framework and rationale for designing and executing future combination studies with this compound. The principles and methodologies outlined herein are expected to be highly relevant for investigating the synergistic potential of this promising new agent.
Introduction to CDK7 Inhibition in Combination Therapy
Cyclin-Dependent Kinase 7 (CDK7) is a master regulator of two fundamental cellular processes frequently dysregulated in cancer: transcription and cell cycle progression.[1][2][3][4] As a component of the Transcription Factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including key oncogenes like MYC.[5] Additionally, as the CDK-activating kinase (CAK), CDK7 phosphorylates and activates cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6), thereby driving cell proliferation.[1][4]
Given this dual role, inhibiting CDK7 offers a powerful strategy to simultaneously halt cancer cell proliferation and suppress the expression of oncogenic drivers. Preclinical studies have consistently shown that combining CDK7 inhibitors with other anti-cancer agents can lead to synergistic cytotoxicity and overcome therapeutic resistance across a wide range of malignancies.[1][6]
Rationale for Combining this compound with Other Cancer Therapies
Based on the mechanisms of action of other CDK7 inhibitors, this compound is hypothesized to synergize with various classes of anti-cancer drugs through several key mechanisms:
-
Induction of Transcriptional Addiction: Many cancers are dependent on the high-level expression of specific oncogenes (e.g., MYC) driven by super-enhancers.[5] this compound, by inhibiting transcription, can reduce the expression of these critical survival genes, making cancer cells more vulnerable to other therapies.
-
Cell Cycle Arrest and DNA Damage: By blocking cell cycle progression, this compound can potentiate the effects of DNA-damaging agents and PARP inhibitors.[7]
-
Downregulation of Anti-Apoptotic Proteins: CDK7 inhibition has been shown to decrease the expression of anti-apoptotic proteins like BCL-2 and MCL-1, suggesting a strong synergy with BCL-2 family inhibitors (BH3 mimetics).
-
Overcoming Resistance: CDK7 inhibitors can re-sensitize resistant tumors to various therapies, including hormone therapy and targeted agents, by suppressing the transcriptional programs that drive resistance.
Promising Combination Strategies for this compound
The following sections detail promising combination strategies for this compound based on data from other CDK7 inhibitors.
Combination with BET Bromodomain Inhibitors (BETi)
Rationale: Both CDK7 and BET proteins are critical for the transcription of super-enhancer-driven oncogenes. Their combined inhibition leads to a profound and synergistic suppression of these key cancer drivers.[6]
Quantitative Data Summary (from studies with other CDK7 inhibitors):
| Cell Line | CDK7 Inhibitor (Concentration) | BET Inhibitor (Concentration) | Effect | Reference |
| HEL (MPN-sAML) | SY-5609 | OTX015 | Synergistic lethality | [6] |
| SET2 (MPN-sAML) | SY-5609 | OTX015 | Synergistic lethality | [6] |
Signaling Pathway:
Combination with Chemotherapy (Gemcitabine and Paclitaxel)
Rationale: CDK7 inhibition can enhance the efficacy of traditional chemotherapy by inducing cell cycle arrest and apoptosis.[7]
Quantitative Data Summary (from studies with THZ1):
| Cancer Type | Cell Line | Combination | Effect | Reference |
| Pancreatic | Murine PDAC | THZ1 + Gemcitabine + Paclitaxel | Enhanced antitumor effects in vitro and in vivo | [7] |
Experimental Workflow:
Combination with Tyrosine Kinase Inhibitors (TKIs)
Rationale: In cancers driven by specific kinases, such as MYCN-amplified neuroblastoma, combining a TKI with a CDK7 inhibitor can synergistically induce apoptosis.[8]
Quantitative Data Summary (from studies with THZ1):
| Cancer Type | Cell Line | Combination | Effect | Reference |
| Neuroblastoma | BE(2)-C | THZ1 + Ponatinib | Synergistic anticancer effects | [8] |
| Neuroblastoma | BE(2)-C | THZ1 + Lapatinib | Synergistic anticancer effects | [8] |
Combination with PARP Inhibitors (PARPi)
Rationale: CDK7 inhibition can impair the DNA damage response, creating a synthetic lethal interaction with PARP inhibitors in homologous recombination-proficient tumors.
Quantitative Data Summary (from studies with Q-901):
| Cancer Type | Cell Line | Combination | Effect | Reference |
| Ovarian | A2780 | Q-901 + PARPi | Significant tumor growth inhibition (104% TGI vs 15% for PARPi alone) | [9] |
| Ovarian | OVCAR3 | Q-901 + PARPi | Significant tumor growth inhibition | [9] |
Experimental Protocols
The following are generalized protocols based on methodologies from studies with other CDK7 inhibitors. These should be optimized for specific cell lines and experimental conditions when testing this compound.
Cell Viability and Synergy Analysis
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination agent. Treat cells with single agents and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug. Determine synergy using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound, the combination agent, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
Western Blotting for Mechanistic Studies
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against PARP, cleaved Caspase-3, p-RNA Pol II (Ser2/5/7), MYC, BCL-2, MCL-1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., MDA-MB-453 for TNBC) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound alone, combination agent alone, and the combination).
-
Drug Administration: Administer this compound orally at a predetermined dose and schedule. Administer the combination agent according to its established protocol.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for Ki67, cleaved Caspase-3).
Conclusion and Future Directions
While specific combination data for this compound is not yet available, the extensive evidence for synergistic anti-cancer activity of other CDK7 inhibitors with a range of therapeutic agents provides a strong rationale for investigating this compound in similar combination settings. The protocols and data presented here offer a solid foundation for designing and interpreting such studies. Future research should focus on identifying the most effective combination partners for this compound in various cancer types, elucidating the precise molecular mechanisms of synergy, and identifying predictive biomarkers to guide clinical development. The high potency and favorable pharmacokinetic profile of this compound make it a particularly attractive candidate for these future combination therapy investigations.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for Cdk7-IN-29 in Studying Super-Enhancer Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cdk7-IN-29, a potent cyclin-dependent kinase 7 (CDK7) inhibitor, for investigating the role of super-enhancers in gene regulation and cancer biology. The protocols outlined below are based on established methodologies for studying CDK7 inhibition and can be adapted for use with this compound.
Introduction to this compound and Super-Enhancers
Super-enhancers are large clusters of enhancers that drive high-level expression of genes crucial for cell identity and disease, particularly in cancer.[1] These regions are densely occupied by transcription factors, cofactors, and RNA Polymerase II (Pol II).[1] Cyclin-dependent kinase 7 (CDK7) is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex.[2][3] As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of Pol II at serine 5 (Ser5) and serine 7 (Ser7), which is essential for transcription initiation and promoter-proximal pause release.[1][4]
Given their high transcriptional activity, genes regulated by super-enhancers are exceptionally sensitive to perturbations in the transcriptional machinery.[5] Inhibition of CDK7 has emerged as a promising therapeutic strategy to target these oncogenic dependencies.[6][7]
This compound is a potent and orally active inhibitor of CDK7.[8] While specific data on the effects of this compound on super-enhancer-driven transcription is emerging, its high potency suggests it is a valuable tool for such studies. The following sections detail the mechanism of action, provide quantitative data for CDK7 inhibitors, and present detailed protocols for key experiments.
Mechanism of Action
This compound, as a CDK7 inhibitor, is expected to function by blocking the ATP-binding site of CDK7, thereby inhibiting its kinase activity. This leads to a reduction in the phosphorylation of the Pol II CTD at Ser5 and Ser7.[1] The consequences of this inhibition are particularly pronounced at super-enhancers due to the high concentration of Pol II and transcriptional co-activators. The inhibition of Pol II phosphorylation leads to a failure in transcription initiation and pause release, resulting in a dramatic downregulation of super-enhancer-associated oncogenes.[1] This selective vulnerability of cancer cells to CDK7 inhibition forms the basis of its therapeutic potential.[6]
Data Presentation
The following tables summarize key quantitative data for this compound and other well-characterized CDK7 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | CDK7 | Enzyme Assay | 1.4 | [8] |
Table 2: Representative Cellular Activity of CDK7 Inhibitors
Note: The following data for the well-characterized CDK7 inhibitor THZ1 are provided to illustrate the expected cellular effects of potent CDK7 inhibition, as specific cellular IC50 values for this compound are not yet widely published.
| Cell Line | Cancer Type | Inhibitor | Assay Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | THZ1 | Cell Viability | < 50 | [1] |
| Kelly | Neuroblastoma | THZ1 | Cell Viability | ~ 50 | [1] |
| HCT116 | Colorectal Carcinoma | THZ1 | Cell Viability | ~ 250 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on super-enhancer function.
Protocol 1: Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest using a colorimetric cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot for RNA Polymerase II CTD Phosphorylation
This protocol details the detection of changes in Pol II CTD phosphorylation upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S5)
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S7)
-
Anti-RNA Polymerase II (total)
-
Anti-β-actin or other loading control
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated Pol II to total Pol II and the loading control.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) and RNA Sequencing (RNA-seq) Workflow
This workflow provides a general overview for investigating the impact of this compound on the chromatin landscape and gene expression at super-enhancers.
-
Cell Treatment: Treat cells with an effective concentration of this compound (e.g., based on IC50 and Western blot data) and a vehicle control for an appropriate duration (e.g., 6-24 hours).
-
For ChIP-seq:
-
Crosslink cells with formaldehyde.
-
Lyse cells and sonicate chromatin to generate fragments of 200-500 bp.
-
Perform immunoprecipitation with antibodies against H3K27ac (to identify active enhancers and super-enhancers) or Pol II.
-
Reverse crosslinks and purify the DNA.
-
Prepare libraries for next-generation sequencing.
-
Data Analysis: Identify super-enhancers based on H3K27ac signal and analyze changes in Pol II occupancy at these regions.
-
-
For RNA-seq:
-
Isolate total RNA from treated and control cells.
-
Perform library preparation (e.g., poly-A selection for mRNA).
-
Conduct next-generation sequencing.
-
Data Analysis: Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment. Correlate these changes with the locations of super-enhancers identified from ChIP-seq data.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound and super-enhancer function.
References
- 1. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer [dspace.mit.edu]
- 7. Targeting Super-Enhancer-Driven Oncogenic Transcription by CDK7 Inhibition in Anaplastic Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for CDK7 Inhibition in Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in various cancers, including the pediatric malignancy, neuroblastoma. As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 plays a dual role in regulating both cell cycle progression and transcription.[1] In neuroblastoma, particularly in cases driven by MYCN amplification, tumor cells exhibit a high dependency on transcriptional machinery, making them exquisitely sensitive to CDK7 inhibition.[2]
This document provides detailed application notes and protocols for the use of potent CDK7 inhibitors in neuroblastoma research. While direct experimental data for the specific inhibitor Cdk7-IN-29 (IC50 = 1.4 nM) in neuroblastoma is limited in published literature, the following information, based on the extensively studied covalent CDK7 inhibitors THZ1 and YKL-5-124 , serves as a comprehensive guide for investigating the anti-tumor activity of this compound and other potent CDK7 inhibitors.
Data Presentation
In Vitro Efficacy of CDK7 Inhibitors in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the CDK7 inhibitors THZ1 and YKL-5-124 in various cancer cell lines, including neuroblastoma. This data is crucial for selecting appropriate starting concentrations for in vitro experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Notes |
| This compound | - | - | 1.4 | Potent CDK7 inhibitor. Neuroblastoma-specific data not readily available. |
| THZ1 | NALM6 | B-Cell Acute Lymphocytic Leukemia | 101.2 | Demonstrates efficacy in hematological malignancies.[3] |
| REH | B-Cell Acute Lymphocytic Leukemia | 26.26 | [3] | |
| D458 | Medulloblastoma (MYC-amplified) | 10 | High potency in a MYC-driven pediatric brain tumor.[4] | |
| D425 | Medulloblastoma (MYC-amplified) | 10 | [4] | |
| UW228 | Medulloblastoma (non-MYC-amplified) | 150 | [4] | |
| ONS76 | Medulloblastoma (non-MYC-amplified) | 270 | [4] | |
| H1975/WR | Non-Small Cell Lung Cancer | 83.4 | [5] | |
| H1975/OR | Non-Small Cell Lung Cancer | 125.9 | [5] | |
| Multiple Breast Cancer Cell Lines | Breast Cancer | 80-300 | Effective across various breast cancer subtypes.[6] | |
| YKL-5-124 | HAP1 | - | 9.7 | Biochemical IC50.[7] |
| CDK2 | - | 1300 | Demonstrates selectivity over CDK2.[7] | |
| CDK9 | - | 3020 | Demonstrates selectivity over CDK9.[7] | |
| CDK12 | - | >10,000 | Highly selective against CDK12.[7] | |
| CDK13 | - | >10,000 | Highly selective against CDK13.[7] |
Synergistic Effects of CDK7 Inhibitors with Other Anti-Cancer Agents
CDK7 inhibitors have shown synergistic anti-tumor effects when combined with other targeted therapies in neuroblastoma.
| CDK7 Inhibitor | Combination Agent | Neuroblastoma Cell Lines | Key Findings |
| THZ1 | Ponatinib (Tyrosine Kinase Inhibitor) | BE(2)-C, Kelly | Synergistically induces apoptosis and reduces N-Myc protein expression.[8][9] |
| Lapatinib (Tyrosine Kinase Inhibitor) | BE(2)-C, Kelly | Synergistically induces apoptosis.[8] | |
| YKL-5-124 | JQ1 (BRD4 Inhibitor) | IMR-32, KELLY, NGP, SK-N-BE(2) | Synergistic cytotoxicity and significant tumor regression in xenograft models.[10][11] |
| iBET762 (BRD4 Inhibitor) | IMR-32, KELLY, NGP, SK-N-BE(2) | Synergistic cytotoxicity.[11] | |
| iBET151 (BRD4 Inhibitor) | IMR-32, KELLY, NGP, SK-N-BE(2) | Synergistic cytotoxicity.[11] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of CDK7 Inhibition in Neuroblastoma
Caption: CDK7 inhibition blocks transcription and cell cycle progression in neuroblastoma.
General Experimental Workflow for Evaluating CDK7 Inhibitors
Caption: A stepwise workflow for preclinical evaluation of CDK7 inhibitors in neuroblastoma.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the IC50 value of a CDK7 inhibitor in neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., KELLY, IMR-32, SK-N-BE(2))
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
CDK7 inhibitor (e.g., this compound) dissolved in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count neuroblastoma cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the CDK7 inhibitor in complete medium. A common starting range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.[14]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot for Phosphorylated RNA Polymerase II
This protocol is to assess the direct inhibitory effect of a CDK7 inhibitor on its primary target in neuroblastoma cells.
Materials:
-
Neuroblastoma cells
-
CDK7 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies:
-
Rabbit anti-Phospho-RNA Polymerase II (Ser5)
-
Rabbit anti-Total RNA Polymerase II
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Lysis:
-
Treat neuroblastoma cells with the CDK7 inhibitor at various concentrations (e.g., 0, 50, 100, 200 nM) for 6 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions are typically 1:1000.[15]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 3: In Vivo Neuroblastoma Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of a CDK7 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Neuroblastoma cells (e.g., KELLY)
-
Matrigel
-
CDK7 inhibitor
-
Vehicle for in vivo administration (e.g., 10% DMSO in 5% Dextrose in Water)[16]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 neuroblastoma cells mixed with an equal volume of Matrigel into the flank of each mouse.[16]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: V = 0.5 × length × width².[16]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume throughout the study.
-
Monitor the body weight of the mice every other day as an indicator of toxicity.[16]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissue can be collected for pharmacodynamic analysis (e.g., western blot for target engagement).
-
These detailed notes and protocols provide a solid foundation for researchers to investigate the therapeutic potential of this compound and other CDK7 inhibitors in the context of neuroblastoma. Careful optimization of experimental conditions for specific cell lines and inhibitor batches is recommended for robust and reproducible results.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OUH - Protocols [ous-research.no]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. RNA polymerase II CTD repeat YSPTSPS (pSer5) Antibody (A88928) [antibodies.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Cdk7-IN-29 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of transcription and cell cycle progression, making it a compelling target for therapeutic intervention in oncology.[1][2][3] Cdk7-IN-29 is a potent inhibitor of CDK7.[1] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the cellular effects of this compound treatment. The focus is on assessing the inhibitor's impact on the CDK7 signaling pathway by examining the phosphorylation status and expression levels of key downstream targets. While specific quantitative data for this compound is not publicly available, this guide presents representative data from studies using other selective CDK7 inhibitors to illustrate the expected outcomes.
Signaling Pathway and Mechanism of Action
CDK7 functions as a component of two crucial protein complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1][2] In the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[4] As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II) at serine 5 (Ser5) and serine 7 (Ser7), a critical step for transcription initiation and elongation.[3][5] this compound, by inhibiting the kinase activity of CDK7, is expected to decrease the phosphorylation of these key substrates, leading to cell cycle arrest and inhibition of transcription.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cdk7-IN-29 solubility issues and solutions
Welcome to the technical support center for Cdk7-IN-29. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound. Below you will find frequently asked questions and troubleshooting guides to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and orally active inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with an IC50 value of 1.4 nM.[1] CDK7 is a crucial kinase that plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription. By inhibiting CDK7, this compound can block both cell cycle progression and transcription, leading to apoptosis in cancer cells that are highly dependent on these processes.
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound powder in anhydrous DMSO to a desired high concentration (e.g., 10 mM or higher). To aid dissolution, it is advisable to vortex the solution and, if necessary, sonicate it in a water bath until the solid is completely dissolved. A visual inspection to ensure no visible particles remain is recommended.
Q4: How should I store the solid compound and the DMSO stock solution?
A4:
-
Solid Compound: For long-term storage, the lyophilized powder should be stored at -20°C.
-
DMSO Stock Solution: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of this compound in cell culture medium. | Rapid dilution of a concentrated DMSO stock solution into an aqueous buffer can cause the compound to precipitate out of solution. | Perform serial dilutions of the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to maintain solubility and minimize cytotoxicity. Prepare working solutions fresh for each experiment. |
| No observable effect of this compound in my experiment. | The compound may not be fully dissolved in the stock solution, leading to an inaccurate concentration. The final concentration in the assay may be too low. | Ensure the stock solution is fully dissolved by vortexing and/or sonication. Confirm the absence of visible precipitate before use. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. |
| Significant cell death observed even at low concentrations. | The cell line may be highly sensitive to CDK7 inhibition. The DMSO concentration in the final culture medium may be too high, causing solvent-induced cytotoxicity. | Test a lower range of this compound concentrations. Prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration to assess solvent toxicity. Ensure the final DMSO concentration does not exceed 0.1%. |
| Inconsistent results between experiments. | Variability in the preparation of the inhibitor solution. Inconsistent cell seeding density or passage number. | Prepare fresh dilutions of this compound from the frozen stock for each experiment. Use a consistent cell seeding density and cells within a similar passage number range for all related experiments. |
Solubility of Similar CDK7 Inhibitors in DMSO
For reference, the following table summarizes the solubility of other CDK7 inhibitors in DMSO, which can provide an indication of the expected solubility for this compound.
| Compound | Solubility in DMSO | Molar Mass ( g/mol ) |
| Cdk7-IN-4 | 125 mg/mL (251.19 mM)[2] | 497.63 |
| Cdk7/12-IN-1 | 100 mg/mL (216.17 mM) | 462.59 |
Note: These values are for reference only. It is recommended to perform a solubility test for this compound in your specific experimental setup.
Experimental Protocols & Visualizations
General Protocol for Preparing this compound for In Vitro Assays
-
Prepare a High-Concentration Stock Solution:
-
Bring the vial of solid this compound and anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve a high concentration (e.g., 10 mM).
-
Vortex the vial and, if necessary, sonicate in a water bath until the compound is completely dissolved.
-
-
Prepare Intermediate Dilutions:
-
Perform serial dilutions of the high-concentration stock solution in DMSO to create a range of intermediate stock concentrations.
-
-
Prepare Final Working Solutions:
-
Thaw an aliquot of the desired intermediate stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Further dilute the intermediate stock solution into the pre-warmed cell culture medium to achieve the final desired experimental concentrations. Ensure the final DMSO concentration is kept below 0.1%.
-
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions for cellular assays.
Simplified CDK7 Signaling Pathway and Point of Inhibition
Caption: Simplified signaling pathway showing CDK7's dual role and inhibition by this compound.
References
Technical Support Center: Cdk7-IN-29
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Cdk7-IN-29, with a specific focus on its dissolution in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous DMSO. Small molecule inhibitors like this compound often have limited aqueous solubility, making DMSO the standard solvent for in vitro applications.[1][2]
Q2: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO to your desired concentration. A common starting concentration for similar inhibitors is 10 mM.[2][3] It is advisable to start with a small amount of DMSO and use gentle vortexing or sonication to aid dissolution.[2][3] Ensure the compound is fully dissolved before storage.
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, aliquot the DMSO stock solution into single-use volumes and store them at -20°C or -80°C for long-term storage.[1][3] It is important to avoid repeated freeze-thaw cycles. Once thawed, an aliquot may be kept at 4°C for a short period, though long-term storage at this temperature is not recommended.[1]
Q4: What is the maximum permissible concentration of DMSO in my cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize solvent-induced cytotoxicity.[3] Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% if possible.[2][4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.[3]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a standard 10 mM stock solution of this compound for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring to Room Temperature: Allow the vial of solid this compound and the anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weigh Compound: Accurately weigh the desired amount of this compound solid using an analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.
-
Add DMSO: In a sterile vial, add the calculated volume of anhydrous DMSO to the pre-weighed this compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
Sonication (Optional): If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes.[3]
-
Sterilization (Optional): For applications requiring sterile conditions, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not fully dissolve in DMSO. | Insufficient mixing or low temperature. | Gently vortex the solution for a longer period. A brief sonication in a water bath can also aid dissolution.[3] Warming the solution slightly may help, but be cautious of potential compound degradation. |
| The concentration is above the solubility limit. | Try preparing a more dilute stock solution. | |
| Precipitate forms when adding the DMSO stock to aqueous media. | The compound "crashes out" due to poor aqueous solubility. | Use a stepwise dilution method. First, create an intermediate dilution of the DMSO stock in pre-warmed cell culture medium. Then, add this intermediate dilution to the final culture volume to achieve the desired concentration.[2] |
| The final DMSO concentration is too high, causing the compound to precipitate. | Ensure the final concentration of DMSO in the aqueous solution is low (ideally ≤ 0.1%). | |
| Inconsistent experimental results. | Degradation of the compound due to improper storage. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][3] Protect the compound from light if it is light-sensitive.[1] |
| Inaccurate pipetting of the viscous DMSO stock solution. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO. | |
| Observed cytotoxicity in vehicle control. | The final DMSO concentration is too high for the specific cell line. | Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cells. Aim for a final concentration below 0.1% where possible.[4] |
| Interaction between DMSO and other components in the media. | While less common, interactions can occur. Ensure all reagents are of high quality. |
Visualizing the Dissolution Workflow
Caption: A flowchart illustrating the recommended steps for preparing a this compound stock solution in DMSO.
Troubleshooting Logic
Caption: A decision tree outlining steps to troubleshoot common issues when dissolving this compound.
References
Technical Support Center: Optimizing Cdk7-IN-29 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cdk7-IN-29 in in vitro studies. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with an IC50 of 1.4 nM.[1] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2] Additionally, CDK7 is a part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for initiating transcription. By inhibiting CDK7, this compound can induce cell cycle arrest and suppress the transcription of key genes that drive cell proliferation.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for this compound is to perform a dose-response experiment based on its enzymatic IC50 value of 1.4 nM.[1] However, the optimal concentration for cell-based assays can vary significantly depending on the cell line's permeability, metabolic rate, and specific genetic context. It is advisable to test a broad concentration range, for instance, from 1 nM to 10 µM, to determine the EC50 (half-maximal effective concentration) for your specific cell line and experimental endpoint.
Q3: How long should I incubate cells with this compound?
A3: The incubation time will depend on the biological process you are investigating. For assessing effects on transcription (e.g., phosphorylation of RNA Polymerase II), shorter incubation times of 1 to 6 hours may be sufficient.[3] For evaluating effects on cell cycle progression or viability, longer incubation periods of 24 to 72 hours are typically necessary.[4] It is recommended to perform a time-course experiment to determine the optimal duration for your specific assay.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a specific CDK7 inhibitor, at higher concentrations, the risk of off-target effects on other kinases, including other CDKs, increases. For instance, some CDK7 inhibitors have shown activity against CDK12 and CDK13 at higher concentrations.[3] To mitigate this, it is crucial to use the lowest effective concentration that elicits the desired on-target phenotype. Validating key findings with a secondary, structurally distinct CDK7 inhibitor or using genetic approaches like siRNA or CRISPR to confirm that the observed phenotype is due to CDK7 inhibition is also recommended.
Q5: What is the best way to prepare and store this compound?
A5: this compound should be dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C. Aliquoting the stock solution into single-use vials is advisable to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation | Concentration is too low: The concentration of this compound may not be sufficient to inhibit CDK7 in your specific cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10 µM). |
| Incubation time is too short: The inhibitor may require a longer duration to exert its effects. | Increase the incubation time (e.g., 48, 72, or 96 hours). | |
| Inhibitor degradation: this compound may not be stable in your cell culture medium over long incubation periods. | Replenish the medium with a fresh inhibitor every 24-48 hours. | |
| Significant cell death even at low concentrations | High sensitivity of the cell line: Your cell line may be particularly sensitive to CDK7 inhibition. | Use a lower range of concentrations in your dose-response experiment. |
| Solvent cytotoxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cell death. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control. | |
| Inconsistent results between experiments | Variability in cell seeding density: Inconsistent cell numbers can lead to variable results. | Use a cell counter for accurate and consistent cell seeding. |
| Cell passage number: Cells at high passage numbers can exhibit altered phenotypes and drug responses. | Use cells within a consistent and low passage number range for all experiments. | |
| Inhibitor stock degradation: Repeated freeze-thaw cycles can degrade the inhibitor. | Aliquot the stock solution into single-use vials and store them properly. | |
| Unexpected phenotype observed | Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular processes. | Use the lowest effective concentration and validate findings with a second CDK7 inhibitor or a genetic approach (siRNA/shRNA). |
| Cellular context: The effect of CDK7 inhibition can be cell-type specific and influenced by the genetic background of the cells. | Characterize the downstream effects on CDK7 targets (e.g., phosphorylation of RNA Pol II and cell cycle CDKs) to confirm on-target activity. |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for the desired duration (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours in a CO2 incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software like GraphPad Prism.
-
Western Blot Analysis of CDK7 Target Engagement
This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation status of a key downstream target, the C-terminal domain (CTD) of RNA Polymerase II.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-RNA Pol II (Ser5), anti-total RNA Pol II, anti-CDK7, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1-6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clear the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the phospho-RNA Pol II signal to the total RNA Pol II or a loading control to determine the extent of inhibition.
-
Visualizations
Caption: this compound inhibits CDK7, affecting both cell cycle progression and transcription.
Caption: Workflow for optimizing this compound concentration and confirming on-target effects.
Caption: A logical guide for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK7 inhibitor - potential treatment strategy for multiple tumors [synapse.patsnap.com]
- 3. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Cdk7-IN-29 Preclinical Development
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicities of Cdk7-IN-29 in animal models. The information is curated from publicly available data on CDK7 biology, preclinical and clinical findings on various CDK7 inhibitors, and general principles of toxicology for kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with an IC50 of 1.4 nM.[1] CDK7 is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[2][3] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression. Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates RNA polymerase II, a key step in initiating transcription.[3] By inhibiting CDK7, this compound can induce cell cycle arrest and suppress the transcription of genes essential for cancer cell proliferation and survival.[2]
Q2: What are the potential on-target toxicities associated with CDK7 inhibition?
A2: Based on the dual function of CDK7 in cell cycle and transcription, on-target toxicities are expected in highly proliferative normal tissues. Clinical data from other CDK7 inhibitors, such as LY3405105, have shown adverse events including:
-
Gastrointestinal (GI) toxicity: Diarrhea, nausea, and vomiting.
-
Hematological toxicity: Myelosuppression, including anemia and decreased platelet count.
-
Constitutional symptoms: Fatigue and asthenia.
These toxicities are considered on-target effects due to the inhibition of CDK7 in rapidly dividing cells of the GI tract and bone marrow.
Q3: Are there any CDK7 inhibitors that have shown a favorable safety profile in preclinical models?
A3: Yes, several studies on other CDK7 inhibitors have reported good tolerability in animal models. For instance, THZ1, another covalent CDK7 inhibitor, showed a lack of discernible toxicity in a mouse model of neuroblastoma and no obvious side effects in a cervical cancer xenograft model. Similarly, the selective CDK7 inhibitors YKL-5-124 and samuraciclib (B608046) demonstrated minimal toxicity in mouse models of head and neck squamous cell carcinoma.[4][5] The tolerability of these compounds in preclinical models suggests that a therapeutic window may exist for CDK7 inhibitors.
Q4: How can I monitor for potential toxicities of this compound in my animal studies?
A4: A comprehensive monitoring plan is crucial. This should include:
-
Daily clinical observations: Monitor for changes in behavior (lethargy, ruffled fur), posture, activity, and breathing.
-
Body weight and food/water consumption: Record body weights before the start of the study and at regular intervals throughout. Monitor food and water intake.
-
Blood work: Conduct complete blood counts (CBCs) and serum chemistry panels to assess for hematological and organ-specific toxicities (e.g., liver and kidney function).
-
Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination to identify any tissue damage.
Troubleshooting Guide: Common Issues in Preclinical Studies with this compound
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Animal Deaths | Acute Toxicity: The administered dose may be too high. | 1. Review Dose: Immediately review the dosing calculations and administration technique. 2. Dose De-escalation: Reduce the dose to a previously well-tolerated level or initiate a dose-range finding study to determine the Maximum Tolerated Dose (MTD). 3. Vehicle Control: Ensure that the vehicle is not contributing to the toxicity by including a vehicle-only control group. |
| Significant Weight Loss (>15-20%) | Systemic Toxicity: Likely an on-target effect on highly proliferative tissues (e.g., GI tract). | 1. Dose Reduction: Lower the dose of this compound. 2. Dosing Schedule Modification: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery. 3. Supportive Care: Provide supportive care such as subcutaneous fluids for dehydration and dietary supplements. |
| Gastrointestinal Issues (Diarrhea, Dehydration) | On-target GI Toxicity: Inhibition of CDK7 in the intestinal crypt cells. | 1. Symptomatic Treatment: Administer anti-diarrheal agents and provide fluid support. 2. Dose Adjustment: Reduce the dose or modify the dosing schedule. 3. Histopathology: At necropsy, carefully examine the GI tract for signs of inflammation or damage. |
| Abnormal Blood Work (e.g., Low Blood Cell Counts) | Myelosuppression: On-target effect on hematopoietic progenitor cells in the bone marrow. | 1. Monitor Blood Counts: Increase the frequency of blood monitoring. 2. Dose Interruption/Reduction: Temporarily halt dosing or reduce the dose to allow for bone marrow recovery. 3. Hematopoietic Growth Factors: Consider the use of growth factors to support blood cell production, if appropriate for the study design. |
Quantitative Data Summary (from analogue CDK7 inhibitors)
| Compound | Dose/Concentration | Animal Model | Observed Toxicities/Safety Profile | Reference |
| LY3405105 | MTD: 20 mg QD (clinical) | Human (Phase I) | Diarrhea, nausea, fatigue, vomiting, abdominal pain, anemia, asthenia, decreased platelet count. | ClinicalTrials.gov NCT03770494 |
| THZ1 | 10 mg/kg, twice daily | Mouse (Neuroblastoma xenograft) | Lack of discernible toxicity. | N/A |
| THZ1 | 10 mg/kg, twice daily | Mouse (Cervical cancer xenograft) | No obvious side effects. | N/A |
| YKL-5-124 & Samuraciclib | Not specified | Mouse (HNSCC xenograft) | Minimal toxicity. | [4][5] |
| ICEC0942 | Not specified | Animal models | Well-tolerated with no adverse histologic or functional effects on liver or kidney. Reduced lymphocyte counts observed. | N/A |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.
Methodology:
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
Group Size: Use 3-5 mice per dose group.
-
Dose Escalation:
-
Start with a low dose, estimated from in vitro efficacy data.
-
Administer escalating doses to subsequent groups (e.g., using a modified Fibonacci sequence).
-
Include a vehicle control group.
-
-
Administration: Administer this compound via the intended route (e.g., oral gavage) for a defined period (e.g., 14-28 consecutive days).
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity and body weight measurement.
-
Endpoint: Euthanize animals at the end of the study or if they reach a humane endpoint (e.g., >20% weight loss).
-
-
Analysis: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or substantial body weight loss.
Protocol 2: General Toxicity Assessment in a Rodent Model
Objective: To characterize the toxicity profile of this compound.
Methodology:
-
Animal Model and Grouping: Use both male and female rodents (e.g., Sprague-Dawley rats). Assign animals to at least three dose groups (low, mid, high, based on MTD) and a vehicle control group.
-
Dosing: Administer this compound or vehicle daily for the intended duration of the efficacy studies.
-
In-life Monitoring:
-
Daily: Clinical observations and body weight.
-
Weekly: Food and water consumption.
-
Periodic: Collect blood for complete blood count (CBC) and serum chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the dosing period, euthanize the animals.
-
Collect blood for terminal hematology and clinical chemistry.
-
Perform a full gross necropsy.
-
Collect and weigh major organs.
-
Preserve organs in formalin for histopathological examination.
-
Visualizations
Caption: this compound inhibits CDK7, blocking cell cycle progression and gene transcription.
Caption: A typical workflow for assessing preclinical toxicity of a novel compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cdk7-IN-29: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of Cdk7-IN-29, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).
Hazard Profile and Safety Considerations
Conflicting safety data exists for this compound, underscoring the importance of a cautious approach. One Safety Data Sheet (SDS) classifies the compound as hazardous, citing it as harmful if swallowed, causing skin and serious eye irritation, potentially causing respiratory irritation, and being suspected of damaging fertility or the unborn child. It is also listed as harmful to aquatic life with long-lasting effects. Conversely, another SDS from a different supplier states that the substance is not classified as hazardous.[1]
Given this discrepancy, it is imperative to handle this compound with a high degree of caution, adhering to the more stringent safety warnings. Assume the compound is hazardous and take all necessary precautions during handling and disposal.
Quantitative Hazard and Precautionary Data
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity (Oral) | Category 4 | P264, P270, P301+P312, P501 |
| Skin Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 |
| Reproductive Toxicity | Category 2 | P201, P202, P280, P308+P313, P405, P501 |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
| Hazardous to the aquatic environment, long-term hazard | Category 3 | P273, P501 |
This data is based on the more comprehensive hazard classification available. Always refer to the specific SDS provided by your supplier.
Experimental Protocol: Standard Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated consumables, and solutions.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
2. Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, and other solid consumables (e.g., pipette tips, tubes) in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams.[1]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[1][2]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
3. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., health hazard, exclamation mark).
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Keep containers tightly closed.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. All waste must be disposed of in accordance with local, state, and federal regulations.[1]
6. Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment after handling this compound. Wash hands thoroughly after completing the procedure.
Logical Workflow for this compound Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Cdk7-IN-29
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when handling Cdk7-IN-29 to prevent inhalation, skin contact, and eye exposure.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination. Eye Protection: Chemical splash goggles. Body Protection: Disposable lab coat. Ventilation: All manipulations must be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard lab coat. Ventilation: Work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard lab coat. Containment: All cell culture work should be performed in a Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard lab coat. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimize exposure risk and ensure the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: this compound is typically shipped at room temperature. For long-term storage, consult the Certificate of Analysis for the recommended conditions, which are often at -20°C or -80°C.[1]
-
Labeling and Location: Store the compound in a clearly labeled, designated, and secure location, segregated from incompatible materials.
Handling and Experimental Use
-
Designated Area: All work with this compound, especially with the solid form and concentrated solutions, should be conducted in a designated and clearly marked area within a certified chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with the compound. These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container that is labeled for hazardous chemical waste.
Cdk7 Signaling Pathway and Inhibition
Cdk7 plays a crucial dual role in regulating both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, as part of the transcription factor IIH (TFIIH), Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation. This compound acts as a potent inhibitor of this kinase activity.
Caption: The dual role of CDK7 in cell cycle and transcription, and its inhibition by this compound.
Experimental Protocols
The following provides a general methodology for an in vitro cell-based assay to evaluate the effect of this compound. Specific cell lines, concentrations, and incubation times should be optimized for your particular experimental goals.
In Vitro Cell Proliferation Assay (e.g., using MTT or CellTiter-Glo®)
-
Cell Seeding: Plate the desired cancer cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions to achieve the desired final concentrations for the dose-response experiment. Ensure the final DMSO concentration in the cell culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Treatment: Add the various concentrations of this compound (and a vehicle control, e.g., DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) at 37°C with 5% CO₂.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions. For example, add MTT reagent and incubate for 2-4 hours, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Plot the data to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Western Blot Analysis for Target Engagement
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a defined period. Following treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated RNA Polymerase II (Ser2/5/7) and total RNA Polymerase II overnight at 4°C. Also, probe for a loading control such as β-actin or GAPDH.
-
Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to assess the effect of this compound on the phosphorylation of its target, RNA Polymerase II.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
